Sodium;3,5-dihydroxy-7-[6-hydroxy-2-methyl-8-(2-methylpentanoyloxy)-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]heptanoate
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Overview
Description
The compound (betaR,gammaR,1S,2S,6S,8S,8aR)-1,2,6,7,8,8a-Hexahydro-beta,delta,6-trihydroxy-2-Methyl-8-[[ is a complex organic molecule with significant biochemical and pharmacological properties. It is known for its role as a competitive inhibitor of 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase, which is crucial in the biosynthesis of cholesterol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting from simpler organic molecules. The process typically includes:
Hydrogenation: The initial step involves the hydrogenation of a precursor molecule to form a hexahydro derivative.
Hydroxylation: Subsequent hydroxylation steps introduce hydroxyl groups at specific positions on the molecule.
Methylation: Methyl groups are added to the molecule through methylation reactions, often using methyl iodide as a reagent.
Cyclization: The final step involves cyclization to form the hexahydro structure.
Industrial Production Methods
Industrial production of this compound is carried out in large-scale reactors under controlled conditions. The process involves:
Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C) to facilitate hydrogenation.
Controlled Hydroxylation: Employing specific enzymes or chemical reagents to achieve selective hydroxylation.
Purification: The final product is purified using techniques such as crystallization and chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form ketones or aldehydes.
Reduction: Reduction reactions can convert it back to its precursor forms.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (Cl2, Br2), alkyl halides.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols, alkanes.
Substitution Products: Halogenated derivatives, alkylated compounds.
Scientific Research Applications
The compound has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studying reaction mechanisms and catalysis.
Biology: Investigated for its role in cellular metabolism and enzyme inhibition.
Medicine: Explored for its potential in lowering cholesterol levels and treating cardiovascular diseases.
Industry: Utilized in the synthesis of pharmaceuticals and as a biochemical reagent.
Mechanism of Action
The compound exerts its effects by inhibiting the enzyme HMG-CoA reductase, which is a key enzyme in the mevalonate pathway responsible for cholesterol biosynthesis . By binding to the active site of the enzyme, it prevents the conversion of HMG-CoA to mevalonate, thereby reducing cholesterol production. This inhibition also affects other downstream pathways, leading to a decrease in the synthesis of other important biomolecules such as isoprenoids.
Comparison with Similar Compounds
Similar Compounds
Lovastatin: Another HMG-CoA reductase inhibitor with a similar structure and mechanism of action.
Simvastatin: A derivative of lovastatin with enhanced potency.
Atorvastatin: A more potent HMG-CoA reductase inhibitor with a different side chain structure.
Uniqueness
The compound (betaR,gammaR,1S,2S,6S,8S,8aR)-1,2,6,7,8,8a-Hexahydro-beta,delta,6-trihydroxy-2-Methyl-8-[[ is unique due to its specific stereochemistry and the presence of multiple hydroxyl groups, which contribute to its high affinity and selectivity for HMG-CoA reductase. This makes it a valuable compound in both research and therapeutic applications.
Properties
Molecular Formula |
C24H37NaO7 |
---|---|
Molecular Weight |
460.5 g/mol |
IUPAC Name |
sodium;3,5-dihydroxy-7-[6-hydroxy-2-methyl-8-(2-methylpentanoyloxy)-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]heptanoate |
InChI |
InChI=1S/C24H38O7.Na/c1-4-5-15(3)24(30)31-21-12-18(26)10-16-7-6-14(2)20(23(16)21)9-8-17(25)11-19(27)13-22(28)29;/h6-7,10,14-15,17-21,23,25-27H,4-5,8-9,11-13H2,1-3H3,(H,28,29);/q;+1/p-1 |
InChI Key |
MQJUBTPBWHIMPQ-UHFFFAOYSA-M |
Canonical SMILES |
CCCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)[O-])O)O)O.[Na+] |
Origin of Product |
United States |
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